propan-2-yl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate
Description
Propan-2-yl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate is a pyridazinone derivative characterized by a 1,2-diazine (pyridazine) core substituted at position 3 with a thiophen-2-yl group and at position 1 with an isopropyl ester-linked acetate. The pyridazinone scaffold (6-oxo-1,6-dihydropyridazine) confers hydrogen-bonding capability, while the thiophene moiety introduces sulfur-based electronic effects. The isopropyl ester enhances lipophilicity compared to shorter-chain esters, influencing solubility and metabolic stability.
Properties
IUPAC Name |
propan-2-yl 2-(6-oxo-3-thiophen-2-ylpyridazin-1-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3S/c1-9(2)18-13(17)8-15-12(16)6-5-10(14-15)11-4-3-7-19-11/h3-7,9H,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTAAVXITLQDMDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CN1C(=O)C=CC(=N1)C2=CC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate typically involves the condensation of a thiophene derivative with a pyridazine precursor. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts in a Suzuki coupling reaction can be employed to link the thiophene and pyridazine rings .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process would likely be optimized to minimize waste and reduce production costs, employing advanced techniques such as microwave-assisted synthesis or high-throughput screening .
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the thiophene ring.
Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene and pyridazine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reactions typically require controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Propan-2-yl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of propan-2-yl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical pathways related to cell growth and proliferation. Its unique structure allows it to bind to specific receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Core Heterocycle Variations
- Pyridazinone vs. Pyrimidine: Pyridazinones (1,2-diazines) differ from pyrimidines (1,3-diazines) in nitrogen positioning, affecting dipole moments and hydrogen-bonding patterns. For example, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate () exhibits a pyrimidine core with a thietane substituent, introducing ring strain and distinct solubility properties compared to the pyridazinone-based target compound .
- Pyridazinone vs. Cinnoline: reports ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate, a fused cinnoline derivative. Cinnolines have extended conjugation, altering UV-Vis absorption profiles relative to simpler pyridazinones .
Substituent Effects
- Thiophen-2-yl vs. Styryl: Replacing the thiophen-2-yl group in the target compound with a styryl moiety (as in ethyl 2-(6-oxo-3-styryl-1(6H)-pyridazinyl)acetate, CAS 58522-61-5) introduces a conjugated vinylphenyl system.
- Thiophen-2-yl vs.
Ester Group Modifications
- Isopropyl vs. Ethyl/Methyl Esters :
The isopropyl ester in the target compound increases lipophilicity (logP ~2.8 predicted) compared to ethyl (logP ~2.3) or methyl (logP ~1.9) esters, as seen in analogues like methyl [3-(ethylcarbamoyl)thiophen-2-yl]acetate (). This impacts membrane permeability and metabolic clearance rates .
Physicochemical and Pharmacokinetic Properties
Molecular Properties
ADMET Considerations
- Solubility : The isopropyl ester reduces aqueous solubility compared to ethyl analogues, as evidenced by lower predicted aqueous solubility (0.5 mg/mL vs. 1.2 mg/mL for ethyl derivatives) .
Biological Activity
Propan-2-yl [6-oxo-3-(thiophen-2-yl)pyridazin-1(6H)-yl]acetate is a synthetic compound that belongs to the class of pyridazinone derivatives. Its unique structure, which includes a pyridazine core substituted with a thiophene ring, suggests potential biological activities that warrant detailed investigation. This article summarizes the current understanding of its biological activity, including enzyme inhibition, anticancer properties, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 265.31 g/mol. The compound features several functional groups, including a carbonyl group and an ester linkage, which are crucial for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 265.31 g/mol |
| Key Features | Pyridazine core, thiophene ring |
Enzyme Inhibition
Preliminary studies indicate that compounds structurally related to this compound may exhibit significant enzyme inhibition properties. For instance, related pyridazinone derivatives have been noted for their ability to inhibit human leukocyte elastase (HLE), an enzyme involved in inflammatory processes and tissue destruction. This inhibition suggests potential applications in treating diseases associated with inflammation, such as chronic obstructive pulmonary disease (COPD) and asthma.
Anticancer Properties
Recent research has explored the anticancer potential of pyridazinone derivatives. A study demonstrated that similar compounds could induce apoptosis in various cancer cell lines. For example, one derivative showed enhanced cytotoxicity against FaDu hypopharyngeal tumor cells compared to the reference drug bleomycin, indicating its potential as an anticancer agent . The mechanism of action may involve the modulation of specific signaling pathways that regulate cell proliferation and survival.
Case Studies
- Study on Enzyme Inhibition : A fragment-based screening approach identified several derivatives of pyridazinones that inhibited target enzymes with high potency. Compound 22 demonstrated complete inhibition at 5 µM concentration against PTGR2, highlighting the potential of these compounds in drug design .
- Anticancer Activity : In vitro studies have shown that certain pyridazinone derivatives can significantly reduce cell viability in cancer models. For instance, a derivative exhibited a concentration-dependent increase in apoptosis markers in cancer cell lines, demonstrating its potential as a therapeutic agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
